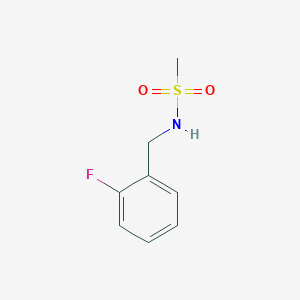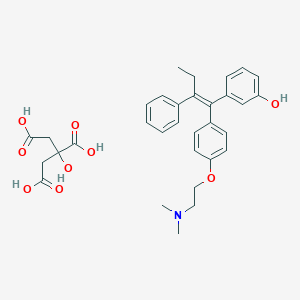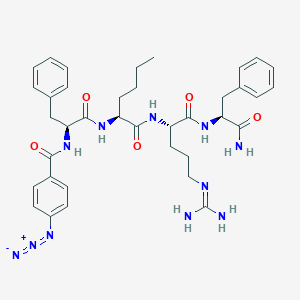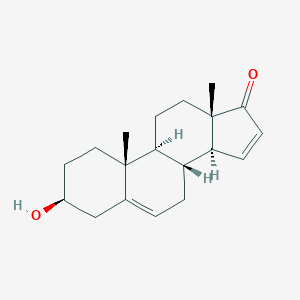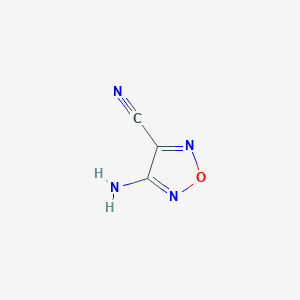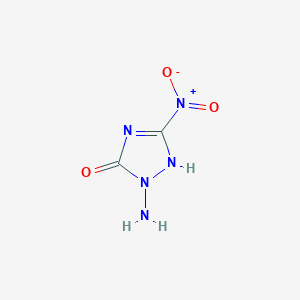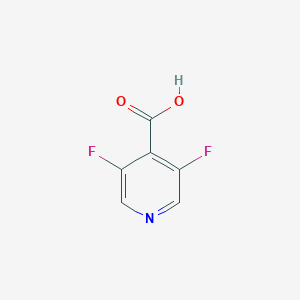
3,5-Difluoroisonicotinic acid
説明
3,5-Difluoroisonicotinic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated nicotinic acids and pyridine derivatives, which can offer insights into the chemical behavior and properties that 3,5-difluoroisonicotinic acid might exhibit. For instance, fluorinated nicotinic acids are often of interest due to their potential pharmaceutical applications, as seen in the synthesis of a key pharmaceutical intermediate involving a fluoronicotinic acid derivative .
Synthesis Analysis
The synthesis of related fluorinated compounds involves several steps, including regioselective chlorination, palladium-catalyzed cyanation/reduction sequences, and coupling reactions. For example, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid is achieved through a sequence that introduces an aminomethyl moiety and a highly selective monodechlorination of dichloro-fluoronicotinic acid . These methods could potentially be adapted for the synthesis of 3,5-difluoroisonicotinic acid by altering the substitution pattern on the pyridine ring.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be analyzed using various spectroscopic techniques. For instance, the study of 3,5-difluorophenylboronic acid provides insights into the structural and spectroscopic data of the molecule, which was obtained from density functional theory (DFT) calculations and confirmed by FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy . Similar techniques could be employed to analyze the molecular structure of 3,5-difluoroisonicotinic acid.
Chemical Reactions Analysis
The chemical reactivity of fluorinated compounds is often influenced by the presence of fluorine atoms, which can affect the acidity, basicity, and overall reactivity of the molecule. The papers provided do not directly discuss the chemical reactions of 3,5-difluoroisonicotinic acid, but they do mention the use of fluorinated reagents and catalysts in various synthetic applications, such as the use of fluorine-18 labeled fluoronicotinic acid ester in radiolabeling and trifluorobenzeneboronic acid as a catalyst in ionic liquid-mediated synthesis . These examples highlight the versatility of fluorinated compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds can be quite distinct due to the electronegativity and small size of fluorine atoms. For example, the spectroscopic characterization of 3,5-difluorophenylboronic acid reveals information about its vibrational spectra, NMR chemical shifts, and electronic properties, such as HOMO and LUMO energies . These properties are crucial for understanding the behavior of the compound in different environments and could be relevant when studying 3,5-difluoroisonicotinic acid.
科学的研究の応用
Crystallography
- Application : 3,5-Difluoroisonicotinic acid is used in the field of crystallography . The crystal structure of this compound has been studied and published .
- Methods : The compound was added to a solution mixed by 10 mL THF and 1 mL double-distilled water under room temperature. After stirring for 10 min, the solution was filtered and let evaporate automatically. Many colorless block crystals were harvested, which are suitable for single-XRD measurement .
- Results : The crystal structure of 3,5-difluoroisonicotinic acid was determined. The molecular structure is shown in the figure. Hydrogen bonds are shown as dashed lines .
Chemical Synthesis
- Application : 3,5-Difluoroisonicotinic acid is used as a building block in chemical synthesis .
- Methods : The specific methods of application in chemical synthesis would depend on the particular reaction or process being carried out. Unfortunately, the specific details are not provided in the source .
- Results : The outcomes of the chemical synthesis would depend on the specific reactions or processes being carried out. Unfortunately, the specific results are not provided in the source .
Ligand in Metal-Organic Frameworks (MOFs)
- Application : 3,5-Difluoroisonicotinic acid can be used as a ligand to construct metal-organic frameworks combined with transition metals and lanthanides .
- Methods : The specific methods of application in MOFs would depend on the particular reaction or process being carried out. Unfortunately, the specific details are not provided in the source .
- Results : The outcomes of the MOFs would depend on the specific reactions or processes being carried out. Unfortunately, the specific results are not provided in the source .
Fluorinated Building Blocks
- Application : 3,5-Difluoroisonicotinic acid is used as a fluorinated building block in chemical synthesis .
- Methods : The specific methods of application in chemical synthesis would depend on the particular reaction or process being carried out. Unfortunately, the specific details are not provided in the source .
- Results : The outcomes of the chemical synthesis would depend on the specific reactions or processes being carried out. Unfortunately, the specific results are not provided in the source .
Fluorinated Building Blocks
- Application : 3,5-Difluoroisonicotinic acid is used as a fluorinated building block in chemical synthesis .
- Methods : The specific methods of application in chemical synthesis would depend on the particular reaction or process being carried out. Unfortunately, the specific details are not provided in the source .
- Results : The outcomes of the chemical synthesis would depend on the specific reactions or processes being carried out. Unfortunately, the specific results are not provided in the source .
Ligand in Metal-Organic Frameworks (MOFs)
- Application : It’s known that fluorine-substituted isonicotinic acid derivatives have been used as ligands to construct metal-organic frameworks combined with transition metal and lanthanide .
- Methods : The specific methods of application in MOFs would depend on the particular reaction or process being carried out. Unfortunately, the specific details are not provided in the source .
- Results : The outcomes of the MOFs would depend on the specific reactions or processes being carried out. Unfortunately, the specific results are not provided in the source .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3,5-difluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWDDFVJHGAJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602591 | |
| Record name | 3,5-Difluoropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoroisonicotinic acid | |
CAS RN |
903522-29-2 | |
| Record name | 3,5-Difluoropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoroisonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



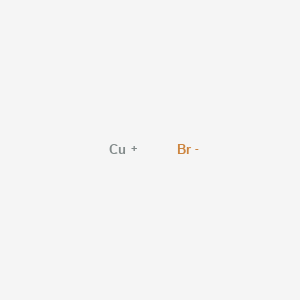

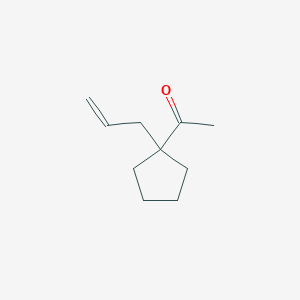


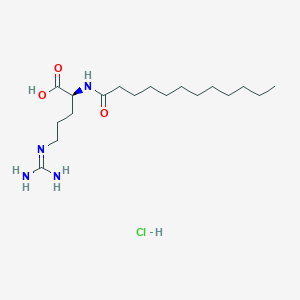
![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)
